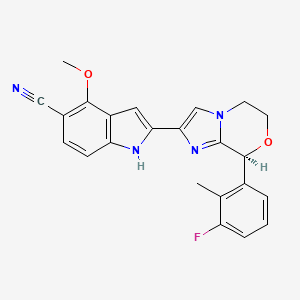
gamma-Secretase modulator 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-Secretase modulator 4 is a small molecule that modulates the activity of gamma-secretase, an intramembrane aspartyl protease complex. Gamma-secretase is crucial for the generation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. Unlike gamma-secretase inhibitors, which inhibit the enzyme complex outright, gamma-secretase modulators shift amyloid precursor protein cleavage toward the production of shorter, less pathogenic amyloid-beta peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gamma-Secretase modulator 4 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Gamma-Secretase modulator 4 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct functional groups that can modulate its activity and specificity .
Scientific Research Applications
Gamma-Secretase modulator 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of gamma-secretase and its role in amyloid precursor protein processing
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of amyloid-beta production and its impact on cellular functions
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease by reducing the production of pathogenic amyloid-beta peptides
Industry: Utilized in the development of diagnostic assays and screening platforms for gamma-secretase activity
Mechanism of Action
Gamma-Secretase modulator 4 exerts its effects by binding to the gamma-secretase complex and altering its substrate specificity. This modulation shifts the cleavage of amyloid precursor protein toward the production of shorter, less pathogenic amyloid-beta peptides. The molecular targets involved include the presenilin subunit of gamma-secretase and other associated proteins that regulate its activity .
Comparison with Similar Compounds
Gamma-Secretase modulator 4 is unique compared to other gamma-secretase modulators due to its specific binding affinity and modulation profile. Similar compounds include:
Ibuprofen: A non-steroidal anti-inflammatory drug that also modulates gamma-secretase activity.
Indomethacin: Another non-steroidal anti-inflammatory drug with gamma-secretase modulating properties.
Sulindac sulfide: A derivative of sulindac that selectively reduces levels of pathogenic amyloid-beta peptides.
This compound stands out due to its higher specificity and potency in modulating gamma-secretase activity without affecting other substrates .
Properties
Molecular Formula |
C23H19FN4O2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[(8S)-8-(3-fluoro-2-methylphenyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-yl]-4-methoxy-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C23H19FN4O2/c1-13-15(4-3-5-17(13)24)22-23-27-20(12-28(23)8-9-30-22)19-10-16-18(26-19)7-6-14(11-25)21(16)29-2/h3-7,10,12,22,26H,8-9H2,1-2H3/t22-/m0/s1 |
InChI Key |
UBJJQXXWGRHIDV-QFIPXVFZSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1F)[C@H]2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N |
Canonical SMILES |
CC1=C(C=CC=C1F)C2C3=NC(=CN3CCO2)C4=CC5=C(N4)C=CC(=C5OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


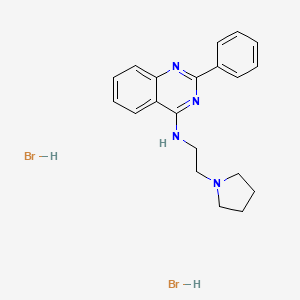

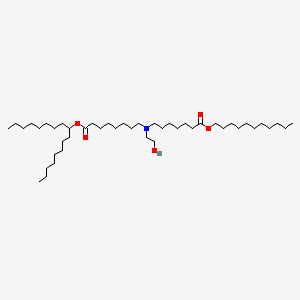
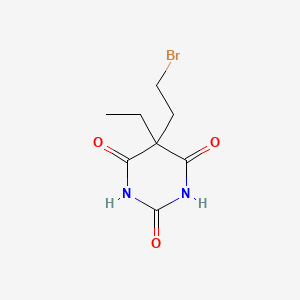
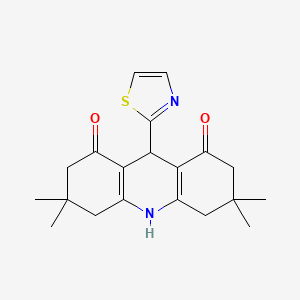
![N-[4-(2-methoxyethoxy)cyclohexyl]-6-(1,3-thiazol-5-yl)-1H-pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B11937452.png)
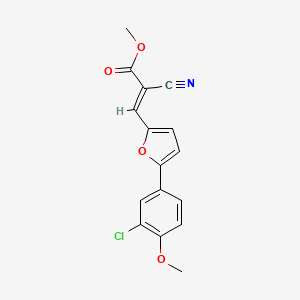
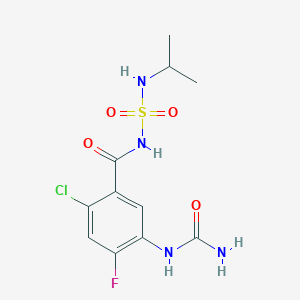

![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)
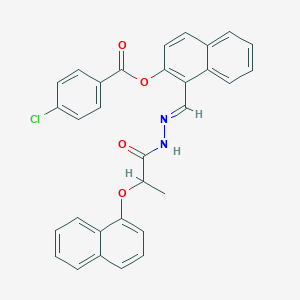

![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
